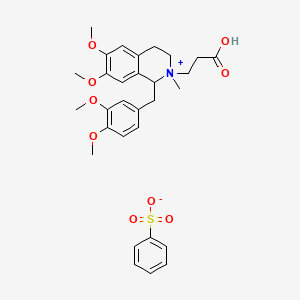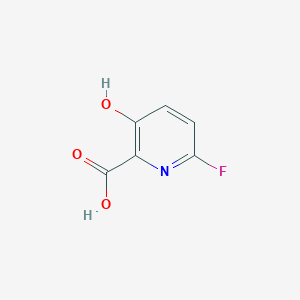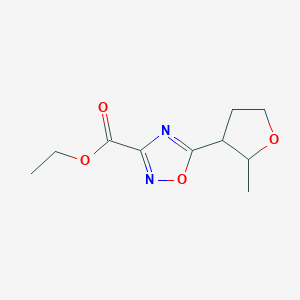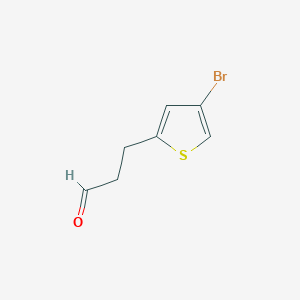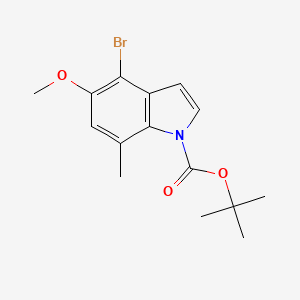
tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
The synthesis of tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate typically involves several steps starting from commercially available 4-bromo-1H-indole. One common synthetic route includes:
Vilsmeier Formylation: The 4-bromo-1H-indole is formylated at the 3-position using Vilsmeier reagent to give the corresponding formyl derivative.
N-Boc Protection: The formyl derivative is then protected with tert-butoxycarbonyl (Boc) group to yield the N-Boc derivative.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyldimethylsilyl chloride in methylene chloride in the presence of imidazole.
Formylation: A formyl group is introduced at the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Introduction of Enyne Side Chain:
Chemical Reactions Analysis
tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.
Protection and Deprotection: The tert-butyl and methoxy groups can be protected or deprotected depending on the desired synthetic pathway.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, n-butyllithium (n-BuLi) for formylation, and tert-butyldimethylsilyl chloride for protection of hydroxy groups. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active natural products and potential drug candidates.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Indole derivatives, including this compound, are studied for their potential biological activities, such as antiviral, antidiabetic, and antimalarial effects .
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes. The specific molecular targets and pathways depend on the structure of the compound and its derivatives .
Comparison with Similar Compounds
tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
- tert-Butyl 5-bromo-1H-indole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C15H18BrNO3 |
|---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
tert-butyl 4-bromo-5-methoxy-7-methylindole-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-9-8-11(19-5)12(16)10-6-7-17(13(9)10)14(18)20-15(2,3)4/h6-8H,1-5H3 |
InChI Key |
KFXRTHBNOQAWSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
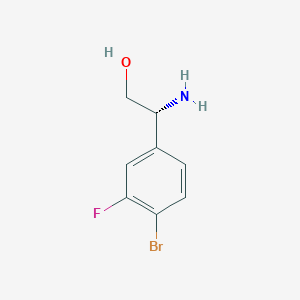



![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)

